molecular formula C13H17ClN2O3S B4470854 N-[3-chloro-4-(pyrrolidine-1-carbonyl)phenyl]-N-methylmethanesulfonamide

N-[3-chloro-4-(pyrrolidine-1-carbonyl)phenyl]-N-methylmethanesulfonamide

Cat. No.: B4470854
M. Wt: 316.80 g/mol
InChI Key: MZNLIJAVCSLJNQ-UHFFFAOYSA-N
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Description

N-[3-chloro-4-(pyrrolidine-1-carbonyl)phenyl]-N-methylmethanesulfonamide is a complex organic compound that features a pyrrolidine ring, a chloro-substituted phenyl group, and a methanesulfonamide moiety

Preparation Methods

The synthesis of N-[3-chloro-4-(pyrrolidine-1-carbonyl)phenyl]-N-methylmethanesulfonamide typically involves multiple steps, starting with the preparation of the pyrrolidine ring. One common method involves the cyclization of suitable precursors under specific conditions to form the pyrrolidine ring . The chloro-substituted phenyl group is then introduced through electrophilic aromatic substitution reactions. Finally, the methanesulfonamide moiety is attached via nucleophilic substitution reactions, often using sulfonyl chlorides as reagents .

Chemical Reactions Analysis

N-[3-chloro-4-(pyrrolidine-1-carbonyl)phenyl]-N-methylmethanesulfonamide can undergo various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-[3-chloro-4-(pyrrolidine-1-carbonyl)phenyl]-N-methylmethanesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[3-chloro-4-(pyrrolidine-1-carbonyl)phenyl]-N-methylmethanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring and the sulfonamide moiety play crucial roles in binding to these targets, leading to inhibition or activation of biological pathways . The exact molecular targets and pathways depend on the specific application and context of use.

Properties

IUPAC Name

N-[3-chloro-4-(pyrrolidine-1-carbonyl)phenyl]-N-methylmethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17ClN2O3S/c1-15(20(2,18)19)10-5-6-11(12(14)9-10)13(17)16-7-3-4-8-16/h5-6,9H,3-4,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZNLIJAVCSLJNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC(=C(C=C1)C(=O)N2CCCC2)Cl)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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